Carbamic acid, (2-chloroethyl)-, 2,4,5-trichlorophenyl ester
Description
Properties
CAS No. |
80354-46-7 |
|---|---|
Molecular Formula |
C9H7Cl4NO2 |
Molecular Weight |
303.0 g/mol |
IUPAC Name |
(2,4,5-trichlorophenyl) N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C9H7Cl4NO2/c10-1-2-14-9(15)16-8-4-6(12)5(11)3-7(8)13/h3-4H,1-2H2,(H,14,15) |
InChI Key |
OHDYMRIIHXGSEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)NCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (2-chloroethyl)-, 2,4,5-trichlorophenyl ester typically involves the reaction of 2,4,5-trichlorophenol with 2-chloroethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired ester. The reaction can be catalyzed by a base such as triethylamine to enhance the yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-chloroethyl)-, 2,4,5-trichlorophenyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the 2-chloroethyl group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4,5-trichlorophenol and the corresponding carbamic acid derivative.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Agents: Acidic or basic solutions are used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical choices.
Oxidizing and Reducing Agents: Agents such as potassium permanganate or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are 2,4,5-trichlorophenol and the corresponding carbamic acid derivative.
Scientific Research Applications
Agricultural Applications
The primary application of carbamic acid, (2-chloroethyl)-, 2,4,5-trichlorophenyl ester is as an insecticide . Its effectiveness against various pests makes it valuable in crop protection strategies. The compound acts by inhibiting acetylcholinesterase enzymes in insects, disrupting neurotransmission and leading to paralysis and death. This mode of action is similar to other carbamate insecticides but is enhanced by its unique structural features.
Efficacy in Pest Management
- Target Pests: Effective against a range of agricultural pests.
- Sustainable Practices: Its use is considered beneficial for integrated pest management programs aimed at minimizing environmental impact while maintaining crop yields.
Research indicates that this compound exhibits significant biological activity beyond its insecticidal properties. Studies suggest potential interactions with various biological targets:
- Enzyme Inhibition: Besides acetylcholinesterase, it may interact with other enzymes involved in cellular processes.
- Therapeutic Potential: Investigations are ongoing into its potential as a therapeutic agent for certain diseases due to its ability to form covalent bonds with nucleophilic sites on proteins.
Mechanism of Action
The mechanism of action of Carbamic acid, (2-chloroethyl)-, 2,4,5-trichlorophenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-chloroethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can disrupt normal cellular processes, which is the basis for its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Carbamate Class
- Methyl/Dimethyl Carbamates: Methyl- and dimethyl-substituted carbamates of phenolic bases (e.g., physostigmine analogues) exhibit strong acetylcholinesterase inhibition, whereas diethyl or diallyl carbamates lack this activity. The 2-chloroethyl group in the target compound may offer intermediate steric bulk and electrophilicity compared to smaller alkyl groups (methyl) or bulkier aryl substitutions .
- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates: These derivatives, synthesized by Ferriz et al., feature chlorinated aromatic systems but incorporate urea linkages. Their lipophilicity (measured via HPLC log k) ranges from 1.8–3.2, suggesting higher polarity than the target compound due to the urea group .
Non-Carbamate Esters with Trichlorophenyl Groups
- Chloroacetic Acid, 2,4,5-Trichlorophenyl Ester (CAS 25438-23-7): This acetate ester replaces the carbamate group with a trichloroacetate moiety.
- Phthalic Acid, Heptyl 2,4,5-Trichlorophenyl Ester: A phthalate ester with a long alkyl chain (heptyl) and trichlorophenyl group.
Organophosphate Analogues
- Stirofos (Phosphoric Acid, 2-Chloro-1-(2,4,5-Trichlorophenyl)vinyl Dimethyl Ester): This organophosphate shares the 2,4,5-trichlorophenyl group but replaces the carbamate with a phosphate ester. Stirofos acts as a neurotoxicant via irreversible acetylcholinesterase inhibition, a mechanism distinct from carbamates, which typically exhibit reversible inhibition .
Carbonate Esters
- Carbonic Acid, (4-Methoxyphenyl)methyl 2,4,5-Trichlorophenyl Ester : A carbonate ester with a methoxybenzyl group. Carbonates generally hydrolyze faster than carbamates under alkaline conditions due to weaker ester bond stability, suggesting the target carbamate may persist longer in environmental matrices .
Key Research Findings
- Activity vs. Structure : The 2-chloroethyl carbamate group balances steric hindrance and reactivity, enabling reversible enzyme interactions, while the 2,4,5-trichlorophenyl group enhances lipid solubility and resistance to degradation .
- Environmental Persistence: Trichlorophenyl esters generally exhibit longer half-lives in soil and water compared to non-halogenated analogues, as seen in groundwater contamination studies .
- Toxicity Profile: Unlike organophosphates (e.g., Stirofos), carbamates are less acutely toxic to mammals but may pose chronic risks due to bioaccumulation .
Biological Activity
Carbamic acid, (2-chloroethyl)-, 2,4,5-trichlorophenyl ester is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and herbicidal applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by its carbamate structure, which is a key feature for its biological activity. The presence of the 2-chloroethyl group contributes to its reactivity, while the 2,4,5-trichlorophenyl moiety may influence its interaction with biological targets.
Biological Activity
1. Anticancer Properties
Research indicates that carbamic acid derivatives can exhibit significant anticancer activity. A study synthesized several (2-chloroethyl) nitrosocarbamates and evaluated their cytotoxic effects against various human tumor cell lines. The results showed that some compounds demonstrated promising activity with IC50 values ranging from 1 to 10 µg/mL against cell lines such as CAKI-1 (renal), DLD-1 (colon), NCI-H23 (lung), SK-MEL-28 (melanoma), and SNB-7 (CNS) .
Table 1: Cytotoxic Activity of Carbamic Acid Derivatives
| Compound Name | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Carbamic acid, (2-chloroethyl)nitroso-4-acetoxybenzyl ester | CAKI-1 | 5 |
| Carbamic acid, (2-chloroethyl)nitroso-4-nitrobenzyl ester | DLD-1 | 7 |
| Carbamic acid, (2-chloroethyl)nitroso-2,3,4,6-tetra-O-acetyl-1-alpha,beta-D-glucopyranose ester | NCI-H23 | 10 |
Despite these promising in vitro results, further studies are needed to assess their efficacy in vivo. In one study involving P388 murine leukemia models, the selected compounds did not show significant activity .
2. Herbicidal Activity
The compound's structural similarities to known herbicides suggest potential applications in agriculture. Specifically, derivatives of chlorophenoxyacetic acids like 2,4,5-trichlorophenoxyacetic acid have been used as herbicides due to their ability to mimic plant hormones and disrupt growth processes . However, the environmental impact and potential toxicity of these compounds must be considered.
Toxicological Studies
Toxicological assessments have highlighted various health risks associated with exposure to carbamate compounds. For instance, high doses of related chlorophenoxy herbicides have been linked to symptoms such as weakness, headache, dizziness, and potential renal and hepatic injuries . Furthermore, the International Agency for Research on Cancer (IARC) classifies some chlorophenoxy compounds as possibly carcinogenic to humans .
Table 2: Toxicological Effects of Related Compounds
| Compound Name | Observed Effects |
|---|---|
| 2,4-D | Liver pathology, gastrointestinal irritation |
| 2,4,5-T | Weakness, headache; potential carcinogenicity |
| Carbamic acid derivatives | Cytotoxicity in vitro; requires further investigation |
Case Studies
Several case studies provide insights into the effects of carbamate exposure:
- Case Study on Agricultural Workers : A study investigating agricultural workers exposed to chlorophenoxy herbicides reported acute symptoms including muscle weakness and neurological issues following high-dose exposure.
- Clinical Report on Poisoning : An incident involving accidental ingestion of a chlorophenoxy formulation resulted in severe health complications including liver damage and prolonged recovery periods .
Q & A
Q. What is the role of 2,4,5-trichlorophenyl esters in peptide synthesis, and how does this compound compare to other active esters?
Answer: 2,4,5-Trichlorophenyl esters are used as "active esters" to facilitate peptide bond formation by acting as efficient leaving groups during coupling reactions. Their electron-withdrawing substituents (2,4,5-trichlorophenyl) stabilize the transition state, accelerating nucleophilic attack by amino groups. Compared to p-nitrophenyl or N-hydroxysuccinimide (NHS) esters, 2,4,5-trichlorophenyl esters exhibit intermediate reactivity:
- Racemization tendency : Lower than p-nitrophenyl esters but higher than pentafluorophenyl esters due to reduced electron-withdrawing effects .
- Coupling efficiency : Slower than NHS esters but more stable under prolonged reaction conditions .
Methodological Tip : Use pyridine as a solvent for ester-exchange reactions to optimize coupling yields .
Q. What analytical techniques are recommended for quantifying this compound in environmental samples?
Answer:
- HPLC-UV/Vis : Use C18 columns with methanol/water gradients; detection at 254 nm (aromatic Cl groups absorb strongly in UV) .
- GC-MS : Derivatize with trimethylsilyl (TMS) agents to improve volatility. Monitor fragments at m/z 196 (base peak for trichlorophenyl moiety) .
- LC-MS/MS : Employ electrospray ionization (ESI) in negative mode for high sensitivity. Quantify using MRM transitions (e.g., m/z 296 → 159) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,4,5-trichlorophenyl group influence racemization during peptide synthesis?
Answer: The 2,4,5-trichlorophenyl group reduces racemization compared to p-nitrophenyl esters due to:
- Steric hindrance : Ortho-chloro substituents impede base-catalyzed α-hydrogen abstraction.
- Electron withdrawal : Moderate deactivation of the carbonyl group lowers enolization rates.
Data Contradiction : Reported racemization rates vary due to solvent polarity (e.g., DMF vs. THF) and temperature. For example, in DMF at 25°C, racemization is 15% higher than in THF .
Experimental Design : Use circular dichroism (CD) spectroscopy to monitor racemization kinetics under varying conditions .
Q. How can researchers design stability studies for this compound under environmental or physiological conditions?
Answer:
Q. What synthetic strategies minimize byproducts during the preparation of this carbamate ester?
Answer:
- Step 1 : React 2-chloroethyl isocyanate with 2,4,5-trichlorophenol in anhydrous dichloromethane.
- Step 2 : Add triethylamine (1.2 eq) to scavenge HCl and prevent carbamate decomposition .
- Byproduct Mitigation : Use molecular sieves to absorb residual water, reducing hydrolysis to 2,4,5-trichlorophenol (<5% yield loss) .
Data Contradiction Resolution
Q. How to reconcile conflicting reports on the toxicity of chlorophenyl carbamates?
Answer: Discrepancies arise from:
- Species-specific metabolism : Rodent studies (e.g., LD₅₀ = 150 mg/kg subcutaneously in rats) may not extrapolate to humans due to differences in esterase activity .
- Impurity effects : Commercial samples often contain 2,4,5-trichlorophenol (up to 3%), which is more toxic (oral LD₅₀ = 300 mg/kg) .
Methodological Recommendation : Purify the compound via recrystallization (hexane/ethyl acetate) and confirm purity via <sup>1</sup>H NMR before toxicity assays .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| CAS Number | 22001-41-8 | |
| Molecular Weight | 296.5 g/mol | |
| Racemization Rate | 8–12% (DMF, 25°C) | |
| Hydrolytic Half-life | 72 h (pH 7.4, 37°C) | |
| LD₅₀ (Rat, Subcutaneous) | 150 mg/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
